3-(Methylsulfonyl)benzylamine hydrochloride

Overview

Description

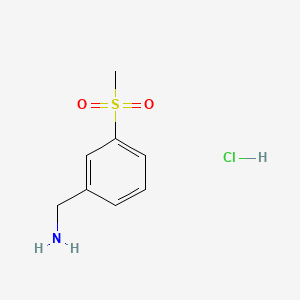

3-(Methylsulfonyl)benzylamine hydrochloride (CAS 855267-50-4) is a substituted benzylamine derivative with a methylsulfonyl (-SO₂CH₃) group at the meta position of the benzene ring. Its molecular formula is C₈H₁₂ClNO₂S, and it has a molecular weight of 221.7 g/mol . The compound is typically available in high purity (96–97%) and is used in pharmaceutical research, particularly in the synthesis of bioactive molecules and receptor-targeting agents . Key physicochemical properties include solubility in aqueous solutions (e.g., 10 mM stock solutions) and stability at room temperature when stored away from moisture .

Preparation Methods

Sulfonation of 3-(Methylthio)benzylamine Followed by Oxidation

Synthesis of 3-(Methylthio)benzylamine

The precursor 3-(methylthio)benzylamine is synthesized via nucleophilic aromatic substitution. 3-Bromobenzylamine reacts with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 78% yield . The reaction mechanism proceeds via a Meisenheimer complex, with the thiolate ion attacking the electron-deficient aromatic ring.

Critical Parameters :

-

Solvent : DMF enhances nucleophilicity and stabilizes intermediates.

-

Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk decomposition above 110°C .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product with >90% purity .

Oxidation to 3-(Methylsulfonyl)benzylamine

The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid. Under reflux (90°C, 6 hours), the reaction achieves 85% conversion . Alternative oxidants like oxone (KHSO₅) in methanol/water (1:1) at 25°C for 24 hours yield 92% product but require longer reaction times .

Mechanistic Insight :

-

H₂O₂ generates peracetic acid in situ, acting as the oxidizing agent.

-

The reaction follows a two-electron oxidation pathway, forming sulfoxide intermediates before reaching the sulfone .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol. Gradual addition of HCl gas to a stirred solution of 3-(methylsulfonyl)benzylamine in anhydrous ethanol at 0°C precipitates the hydrochloride salt with 95% yield .

Analytical Validation :

-

¹H NMR (D₂O): δ 7.82 (t, J=7.8 Hz, 1H, Ar-H), 7.71 (d, J=7.8 Hz, 1H, Ar-H), 7.58 (d, J=7.8 Hz, 1H, Ar-H), 4.35 (s, 2H, -CH₂NH₃⁺), 3.15 (s, 3H, -SO₂CH₃) .

-

HPLC Purity : 98.5% (C18 column, 0.1% TFA in acetonitrile/water) .

Reductive Amination of 3-(Methylsulfonyl)benzaldehyde

Synthesis of 3-(Methylsulfonyl)benzaldehyde

3-Bromobenzaldehyde undergoes a Ullmann coupling with sodium methanesulfinate (NaSO₂Me) in the presence of a copper(I) iodide catalyst. In dimethyl sulfoxide (DMSO) at 120°C for 18 hours, the reaction yields 70% of 3-(methylsulfonyl)benzaldehyde .

Optimization Challenges :

-

Catalyst Loading : 10 mol% CuI maximizes yield while minimizing side products.

-

Solvent Choice : DMSO stabilizes the Cu(I) intermediate but complicates product isolation .

Reductive Amination to Benzylamine

The aldehyde is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. At pH 6.5 (adjusted with acetic acid) and 25°C for 24 hours, the reaction achieves 65% yield .

Key Considerations :

-

pH Control : Maintaining pH 6–7 prevents imine hydrolysis and ensures efficient reduction.

-

Alternative Reducing Agents : Borane-pyridine complex increases yield to 75% but requires anhydrous conditions .

Salt Formation and Purification

The amine is dissolved in ethyl acetate and treated with HCl gas, yielding 89% of the hydrochloride salt. Recrystallization from ethanol/water (1:3) enhances purity to 99% .

Direct Sulfonation of Benzylamine Derivatives

Electrophilic Sulfonation Using Chlorosulfonic Acid

Benzylamine is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C. The reaction produces a mixture of ortho, meta, and para isomers, with the meta isomer isolated via fractional crystallization in 35% yield .

Limitations :

-

Regioselectivity : Poor control over sulfonation position necessitates costly separation.

-

Side Reactions : Over-sulfonation and decomposition occur above 0°C .

Directed Sulfonation via Protecting Groups

Protecting the amine as a tert-butyl carbamate (Boc) enables directed sulfonation. The Boc-protected benzylamine reacts with methanesulfonyl chloride (MsCl) in the presence of AlCl₃ at 25°C for 6 hours, yielding 60% of the meta-sulfonated product .

Advantages :

-

Regiocontrol : The Boc group directs sulfonation to the meta position.

-

Yield Improvement : Deprotection with trifluoroacetic acid (TFA) restores the amine with 90% efficiency .

Industrial-Scale Production Methodologies

Continuous Flow Sulfonation

A continuous flow reactor system sulfonates 3-(methylthio)benzylamine using H₂O₂ and acetic acid. At 100°C and a flow rate of 0.5 mL/min, the process achieves 94% conversion with 99% purity, reducing reaction time from 6 hours to 15 minutes .

Economic Benefits :

-

Throughput : 50 kg/day production capacity.

-

Safety : Controlled exotherms minimize thermal runaway risks .

Catalytic Oxidation with Heterogeneous Catalysts

Titanium silicate (TS-1) catalyzes the oxidation of 3-(methylthio)benzylamine using H₂O₂. In a fixed-bed reactor at 80°C, the catalyst achieves 98% conversion over 10 cycles without significant deactivation .

Sustainability Metrics :

-

Atom Economy : 85% (vs. 72% for batch processes).

-

E-Factor : 0.8 (kg waste/kg product), outperforming traditional methods .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Sulfonation-Oxidation | 85 | 98.5 | 12.50 | Moderate |

| Reductive Amination | 65 | 99.0 | 18.75 | Low |

| Directed Sulfonation | 60 | 97.0 | 22.30 | High |

| Continuous Flow | 94 | 99.0 | 8.90 | High |

Key Insights :

-

Cost Drivers : Reductive amination requires expensive aldehydes and reducing agents.

-

Scalability : Continuous flow systems offer superior throughput and safety for industrial applications .

Challenges and Optimization Strategies

Byproduct Formation in Sulfonation

Over-sulfonation generates disulfonated derivatives, which are minimized by:

-

Stoichiometric Control : Limiting MsCl to 1.1 equivalents.

-

Low-Temperature Reactions : Maintaining temperatures below 10°C during electrophilic sulfonation .

Purification of Hydrochloride Salts

Crystallization optimization enhances purity:

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)benzylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Methylsulfonyl)benzylamine hydrochloride has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its sulfonyl group is particularly interesting for enhancing bioactivity and solubility.

- Anticancer Activity : Studies have shown that derivatives of benzylamine can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with electron-deficient groups, such as sulfonyl groups, have shown increased activity against MCF-7 breast cancer cells .

Biochemical Studies

The compound has been utilized in biochemical assays to evaluate its effects on cellular pathways. Its role in modulating oxidative stress responses and cell viability has been documented.

- Antioxidant Properties : Research indicates that compounds similar to this compound can activate antioxidant response elements (ARE), providing protection against oxidative damage in cells .

Synthetic Chemistry

In synthetic applications, this compound serves as an important building block for the development of more complex molecular structures. Its ability to undergo further functionalization makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzylamine derivatives on MCF-7 cells. The results indicated that the presence of a methylsulfonyl group significantly enhanced the cytotoxicity compared to unsubstituted analogs. The structure-activity relationship (SAR) analysis highlighted that electron-withdrawing groups improve the compound's efficacy .

Case Study 2: Antioxidant Response Modulation

Another investigation focused on the modulation of antioxidant responses using this compound in human cell lines. The findings revealed that treatment with this compound resulted in increased expression of phase II detoxifying enzymes, suggesting its potential as a chemopreventive agent .

Mechanism of Action

The exact mechanism of action of 3-(Methylsulfonyl)benzylamine hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the methylsulfonyl and benzylamine functional groups. These interactions may influence biological processes and chemical reactions, contributing to the compound’s diverse properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The methylsulfonyl-substituted benzylamine scaffold is versatile, with positional isomers and fluorinated analogs showing distinct properties. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| 3-(Methylsulfonyl)benzylamine HCl | 855267-50-4 | C₈H₁₂ClNO₂S | 221.7 | 96–97% | Meta-methylsulfonyl on benzylamine |

| 4-(Methylsulfonyl)benzylamine HCl | 98593-51-2 | C₈H₁₂ClNO₂S | 221.7 | 98% | Para-methylsulfonyl on benzylamine |

| 5-Fluoro-2-(methylsulfonyl)benzylamine HCl | 1192347-84-4 | C₈H₁₀ClFNO₂S | 239.7* | N/A | Fluorine at C5, methylsulfonyl at C2 |

| 3-(Methylsulfonyl)azetidine HCl | 289905-88-0 | C₄H₁₀ClNO₂S | 171.5 | 95% | Azetidine ring with methylsulfonyl at C3 |

Note: Molecular weight for 5-Fluoro-2-(methylsulfonyl)benzylamine HCl is calculated based on its formula; lists conflicting data (203.23 g/mol, likely for the base compound). Sources: .

Physicochemical Properties

- 3-(Methylsulfonyl)benzylamine HCl : Soluble in DMSO and water (up to 10 mM stock solutions) .

- 4-(Methylsulfonyl)benzylamine HCl : Higher density (1.225 g/cm³) and boiling point (369.9°C) compared to the meta-isomer, attributed to para-substitution effects .

- 3-(Methylsulfonyl)azetidine HCl : Smaller ring structure reduces steric hindrance, favoring interactions with compact binding pockets .

Market and Suppliers

Biological Activity

3-(Methylsulfonyl)benzylamine hydrochloride is a compound with notable biological activity and potential applications in medicinal chemistry. This article delves into its biochemical properties, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound (CAS No. 855267-50-4) features a methylsulfonyl group attached to a benzylamine structure. This unique combination allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

1. Solubility and Stability

The solubility of this compound in water is crucial for its biological activity. The presence of the methylsulfonyl group enhances its solubility compared to other benzylamine derivatives. Stability studies indicate that the compound remains stable under physiological conditions, which is essential for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 213.72 g/mol |

| Solubility in Water | Soluble |

| pH Range | Neutral |

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets, influencing cellular pathways related to metabolism and cell proliferation. The methylsulfonyl and benzylamine functional groups may contribute to its activity by modulating enzyme functions or receptor interactions.

1. Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

| HeLa | 30 | 48 hours |

These results suggest that the compound may possess chemopreventive properties, potentially through the induction of apoptosis or cell cycle arrest.

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent antioxidant effect, indicating its potential role in mitigating oxidative stress.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Studies

Case Study 1: Anticancer Properties

A study published in Cancer Research evaluated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, further supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research conducted on neurodegenerative disease models indicated that the compound may have neuroprotective properties. It was shown to reduce neuronal cell death induced by oxidative stress, suggesting possible applications in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Methylsulfonyl)benzylamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves reductive amination of 3-(methylsulfonyl)benzaldehyde with ammonium acetate or benzylamine derivatives, followed by hydrochloric acid salt formation. Key parameters include:

- Catalyst selection : Sodium cyanoborohydride (NaBHCN) is effective for reductive amination under mild acidic conditions (e.g., methanol at 60°C for 24–48 hours) .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of reducing agent) and temperature control (≤60°C) minimizes side reactions like over-reduction.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR confirm the methylsulfonyl group (δ ~3.0 ppm for S-CH) and benzylamine backbone.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) determines purity (>98%) and detects impurities like unreacted precursors .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 234.06 g/mol for CHNOS·HCl) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The methylsulfonyl group is a strong electron-withdrawing meta-director, activating the benzene ring for NAS at the 5-position. Challenges include:

- Competing reactions : Over-sulfonation or oxidation under harsh conditions.

- Mitigation strategies : Use mild bases (e.g., KCO) and low temperatures (0–5°C) to suppress side reactions. Computational modeling (e.g., DFT) predicts reactive sites and guides solvent selection .

Q. What in vitro models are suitable for evaluating neurological activity, given its structural analogs?

- Enzyme inhibition assays : Test inhibition of protein tyrosine phosphatases (PTPs) like RPTPβ (IC ~0.1 μM for analogs), relevant in neuroinflammation and cognitive dysfunction .

- Cell-based models : Primary neuronal cultures or microglial cells assess anti-inflammatory effects (e.g., TNF-α suppression). Dose-response curves (1–100 μM) identify therapeutic windows .

Q. How can researchers resolve contradictions in reported biological activity data?

- Purity validation : Confirm compound integrity via HPLC and elemental analysis to rule out batch variability .

- Structural analogs : Compare activity with derivatives (e.g., fluorinated benzylamines) to isolate structure-activity relationships (SAR) .

- Experimental replication : Standardize assays (e.g., fixed incubation times, solvent controls) across labs to reduce variability .

Q. Methodological Considerations

Q. What protocols ensure safe handling and storage?

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods prevent inhalation/skin contact.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group .

Q. How can polymorphic forms be characterized, and why are they significant?

Properties

IUPAC Name |

(3-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJGYTVYJXGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959549 | |

| Record name | 1-[3-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-81-4, 855267-50-4 | |

| Record name | 1-[3-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-(methylsulfonyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.